CYP3A5 Catalytic Efficiency: Schisantherin E vs. CYP3A4
Schisantherin E exhibits >23-fold higher catalytic efficiency for CYP3A5 compared to CYP3A4 [1]. This quantitative selectivity, validated through molecular docking, MD simulations, and binding free energy calculations, distinguishes Schisantherin E from most Schisandra lignans (e.g., Schisandrin A, Schisantherin A) which primarily inhibit CYP3A enzymes [2].
| Evidence Dimension | Catalytic efficiency (CYP3A5 vs. CYP3A4) |
|---|---|
| Target Compound Data | CYP3A5 catalytic efficiency >23-fold higher than CYP3A4 |
| Comparator Or Baseline | CYP3A4 (baseline) |
| Quantified Difference | >23-fold higher for CYP3A5 |
| Conditions | In silico (molecular docking, MD simulations, binding free energy) correlated with in vitro metabolism data |
Why This Matters
This differential selectivity supports its use as an isoform-specific probe for CYP3A5 activity, whereas analogs like Schisantherin A act as pan-CYP3A inhibitors, making Schisantherin E the preferred choice for studies requiring discrimination between CYP3A4 and CYP3A5.
- [1] Xue, Y., et al. Computational insights into the different catalytic activities of CYP3A4 and CYP3A5 toward schisantherin E. Chem Biol Drug Des. 2019;93(5):854-864. View Source
- [2] Wu, J. J., et al. A Naturally Occurring Isoform-Specific Probe for Highly Selective and Sensitive Detection of Human Cytochrome P450 3A5. J Med Chem. 2017;60(9):3804-3813. View Source
